molecular formula C22H29IO5 B12818834 Ethyl 3,4,5-trimethoxybenzoate;1-iodo-2,3,4,5-tetramethylbenzene

Ethyl 3,4,5-trimethoxybenzoate;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12818834
M. Wt: 500.4 g/mol
InChI Key: IVDUMXGIDZINBP-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trimethoxybenzoate: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties. Ethyl 3,4,5-trimethoxybenzoate is an ester derivative of benzoic acid, characterized by the presence of three methoxy groups attached to the benzene ring. On the other hand, 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound with four methyl groups attached to the benzene ring.

Preparation Methods

Ethyl 3,4,5-trimethoxybenzoate

The synthesis of Ethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or a polymer-supported dichloroiodate reagent. The reaction is typically conducted under mild aprotic conditions to achieve high yields .

Chemical Reactions Analysis

Ethyl 3,4,5-trimethoxybenzoate

Ethyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene is involved in several types of reactions:

Scientific Research Applications

Ethyl 3,4,5-trimethoxybenzoate

Ethyl 3,4,5-trimethoxybenzoate is used in various scientific research applications:

1-iodo-2,3,4,5-tetramethylbenzene

1-iodo-2,3,4,5-tetramethylbenzene is utilized in:

Mechanism of Action

Ethyl 3,4,5-trimethoxybenzoate

The mechanism of action of Ethyl 3,4,5-trimethoxybenzoate involves its interaction with biological targets such as enzymes and receptors. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage .

1-iodo-2,3,4,5-tetramethylbenzene

The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene is primarily related to its reactivity as an electrophile in substitution and coupling reactions. The iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Ethyl 3,4,5-trimethoxybenzoate

Similar compounds include methyl 3,4,5-trimethoxybenzoate and 3,4,5-trimethoxybenzyl alcohol. Ethyl 3,4,5-trimethoxybenzoate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs .

1-iodo-2,3,4,5-tetramethylbenzene

Similar compounds include 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene. The presence of the iodine atom in 1-iodo-2,3,4,5-tetramethylbenzene makes it more reactive in substitution and coupling reactions compared to its bromo and chloro counterparts .

Properties

Molecular Formula

C22H29IO5

Molecular Weight

500.4 g/mol

IUPAC Name

ethyl 3,4,5-trimethoxybenzoate;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C12H16O5.C10H13I/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3;1-6-5-10(11)9(4)8(3)7(6)2/h6-7H,5H2,1-4H3;5H,1-4H3

InChI Key

IVDUMXGIDZINBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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